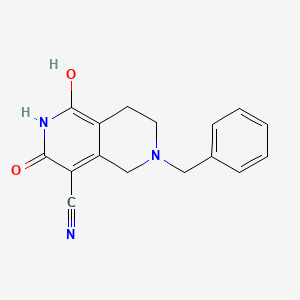
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a benzyl group, two hydroxyl groups, and a carbonitrile group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile typically involves multi-step reactions. One common method is the aza-Diels-Alder reaction (Povarov reaction), which is activated by a Lewis acid. This reaction can produce 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives through regio- and stereoselective pathways .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting often involves the use of specific reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature and solvent choice, are optimized to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: A simpler analog with similar structural features but lacking the benzyl and hydroxyl groups.
1,8-Naphthyridine: Another analog with a different arrangement of nitrogen atoms in the ring system.
Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness
6-Benzyl-1,3-dihydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse biological activities.
Eigenschaften
Molekularformel |
C16H15N3O2 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
6-benzyl-1-hydroxy-3-oxo-2,5,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C16H15N3O2/c17-8-13-14-10-19(9-11-4-2-1-3-5-11)7-6-12(14)15(20)18-16(13)21/h1-5H,6-7,9-10H2,(H2,18,20,21) |
InChI-Schlüssel |
RLJMVOVKOPJXJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C(C(=O)NC(=C21)O)C#N)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11716455.png)
![2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11716463.png)

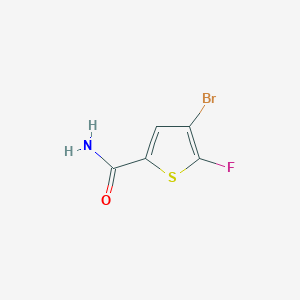
![5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716471.png)
![ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B11716485.png)

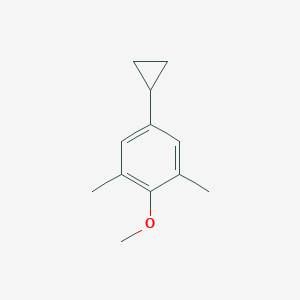
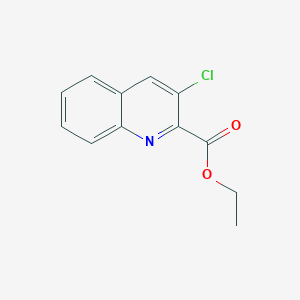
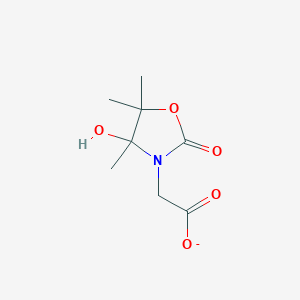
![(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11716510.png)
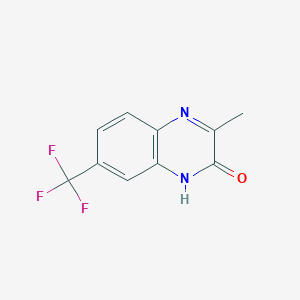
![[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716519.png)
